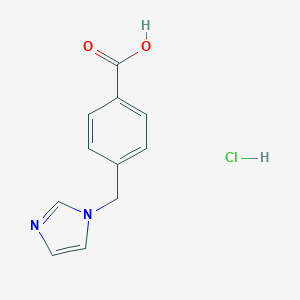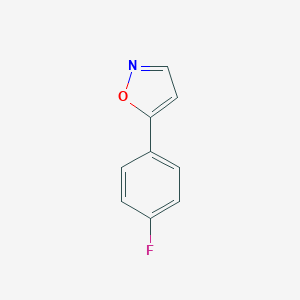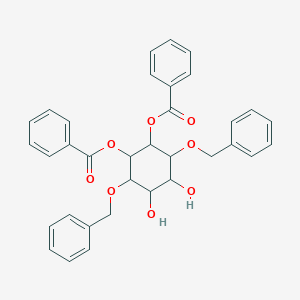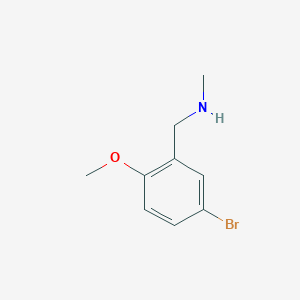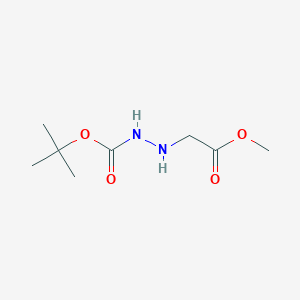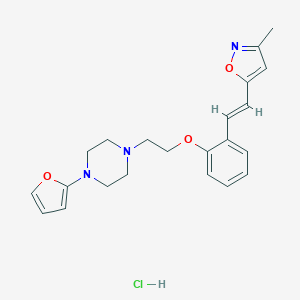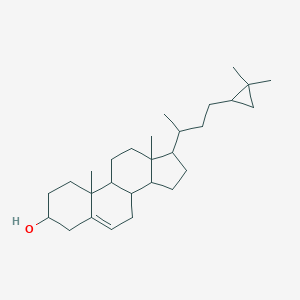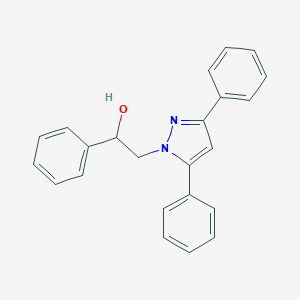
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole, commonly known as HPPH, is a synthetic compound that belongs to the family of pyrazoles. It is a potent photosensitizer that has been extensively studied for its potential application in photodynamic therapy (PDT) for cancer treatment. HPPH has shown promising results in preclinical studies, and its unique properties make it a promising candidate for future clinical trials.
Mechanism Of Action
The mechanism of action of HPPH involves the generation of ROS upon exposure to light. The ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death. HPPH has a high singlet oxygen quantum yield, which means that it can efficiently generate ROS upon light exposure. Additionally, HPPH has a unique property of selective accumulation in tumor tissues, which enhances its therapeutic efficacy.
Biochemical And Physiological Effects
HPPH has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells upon light exposure. The apoptotic pathway involves the activation of caspases, a family of proteases that cleave specific cellular substrates, leading to cell death. HPPH has also been shown to induce autophagy, a cellular recycling mechanism, in cancer cells, which can enhance its therapeutic efficacy. Additionally, HPPH has been shown to have minimal toxicity to normal tissues, making it a safe compound for clinical use.
Advantages And Limitations For Lab Experiments
HPPH has several advantages for lab experiments, including its easy synthesis, high purity, and excellent tumor-selective accumulation. Additionally, HPPH has a high singlet oxygen quantum yield, which makes it a potent photosensitizer for 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole. However, HPPH has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, HPPH requires light exposure for its activation, which can limit its application in deep-seated tumors.
Future Directions
There are several future directions for the research on HPPH. One of the areas of interest is to develop novel formulations of HPPH that can enhance its solubility and bioavailability. Another area of research is to investigate the potential of HPPH in combination with other therapeutic modalities, such as chemotherapy and immunotherapy. Additionally, there is a need to explore the application of HPPH in other disease conditions, such as infectious diseases and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of HPPH in humans, which can pave the way for its clinical application in cancer treatment.
Conclusion
In conclusion, 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole is a promising compound for cancer treatment, with its unique properties of high singlet oxygen quantum yield and excellent tumor-selective accumulation. HPPH has shown remarkable efficacy in preclinical studies, and its easy synthesis and high purity make it an ideal compound for research purposes. However, further research is needed to overcome its limitations and explore its potential in other disease conditions.
Synthesis Methods
The synthesis of HPPH involves the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate, followed by the reaction with benzaldehyde to form the final product. The synthesis of HPPH has been optimized to produce high yields and purity, making it an ideal compound for research purposes.
Scientific Research Applications
HPPH has been extensively studied for its application in 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole for cancer treatment. 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole is a non-invasive treatment that involves the administration of a photosensitizing agent, followed by the exposure of the target tissue to light of a specific wavelength. The photosensitizer absorbs the light energy and generates reactive oxygen species (ROS) that can cause cellular damage and induce cell death. HPPH has shown remarkable efficacy in preclinical studies, with its high singlet oxygen quantum yield and excellent tumor-selective accumulation.
properties
CAS RN |
131890-73-8 |
|---|---|
Product Name |
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole |
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C23H20N2O/c26-23(20-14-8-3-9-15-20)17-25-22(19-12-6-2-7-13-19)16-21(24-25)18-10-4-1-5-11-18/h1-16,23,26H,17H2 |
InChI Key |
UNTLCFHGKIUOLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(C3=CC=CC=C3)O)C4=CC=CC=C4 |
synonyms |
1-(2-hydroxy-2-phenylethyl)-3,5-diphenylpyrazole 1-HPEDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



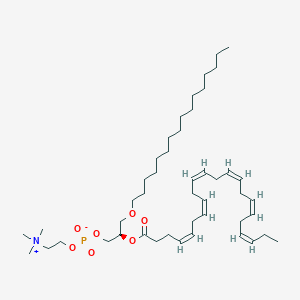
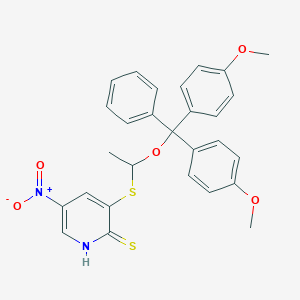
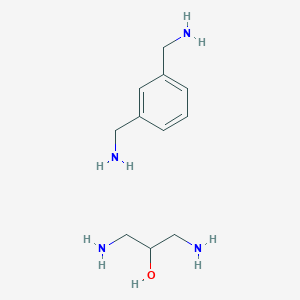
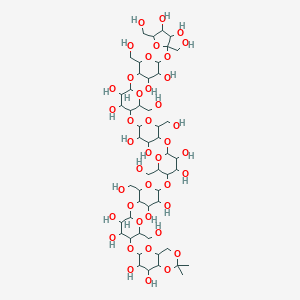
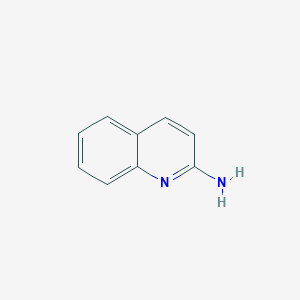
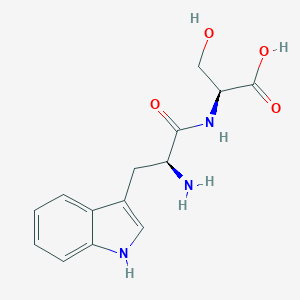
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
